molecular formula C17H14O5 B2835246 (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 32396-82-0

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2835246
CAS No.: 32396-82-0
M. Wt: 298.294
InChI Key: DQAUPRMHFBTWDC-PXNMLYILSA-N
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Description

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is an organic compound characterized by its benzofuran core structure, substituted with hydroxy and methoxy groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one involves an aldol condensation reaction. This reaction typically uses 4-hydroxy-3-methoxybenzaldehyde and 6-methoxybenzofuran-3(2H)-one as starting materials. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated under reflux conditions to promote the formation of the desired product.

  • Industrial Production Methods: : Industrial synthesis may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carbonyl group in the benzofuran ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: : The methoxy groups can participate in nucleophilic substitution reactions. For example, demethylation can occur using boron tribromide, leading to the formation of the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Boron tribromide in dichloromethane.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Phenol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Antioxidant Activity: Due to the presence of hydroxy and methoxy groups, the compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine

    Potential Therapeutic Agent: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and signaling pathways involved in disease progression.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it may interfere with the signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-hydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Lacks the methoxy group on the benzylidene moiety.

    (Z)-2-(4-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Lacks the hydroxy group on the benzylidene moiety.

    (Z)-2-(4-hydroxy-3-methoxybenzylidene)-benzofuran-3(2H)-one: Lacks the methoxy group on the benzofuran ring.

Uniqueness

The presence of both hydroxy and methoxy groups in (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one enhances its reactivity and potential biological activity compared to similar compounds. These functional groups contribute to its antioxidant properties and ability to interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUPRMHFBTWDC-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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